Potency Improvement Over MX69
Mdm2/xiap-IN-1 (compound 14) demonstrated a 25-fold increase in anticancer activity compared to its parental compound MX69. In a WST cytotoxicity assay using the EU-1 acute lymphoblastic leukemia (ALL) cell line, Mdm2/xiap-IN-1 showed an IC50 of 0.3 μM, whereas MX69 showed an IC50 of 7.5 μM [1]. This direct head-to-head comparison confirms the structural optimization efforts yielded a significantly more potent dual inhibitor.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.3 μM |
| Comparator Or Baseline | MX69 (parental MDM2/XIAP inhibitor): 7.5 μM |
| Quantified Difference | 25-fold improvement in potency |
| Conditions | WST assay, EU-1 ALL cell line |
Why This Matters
This 25-fold potency gain directly translates to a lower required concentration for cellular activity, reducing potential off-target effects and enabling more efficient experimental use.
- [1] Najah Albadari, Yang Xie, Tao Liu, Rui Wang, Lubing Gu, Muxiang Zhou, Zhongzhi Wu, Wei Li. Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor. J Med Chem. 2021 Feb 8;64(4):1930–1950. doi: 10.1021/acs.jmedchem.0c00932. View Source
